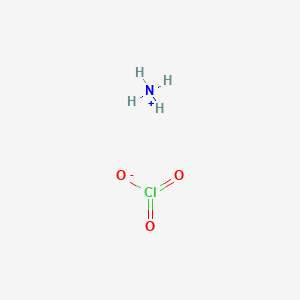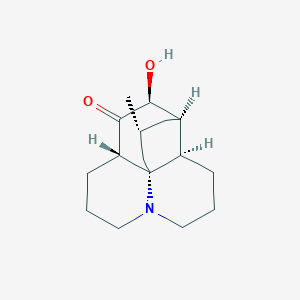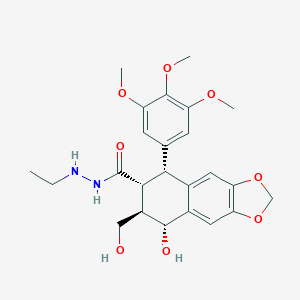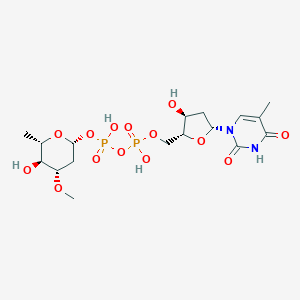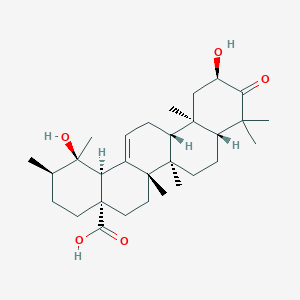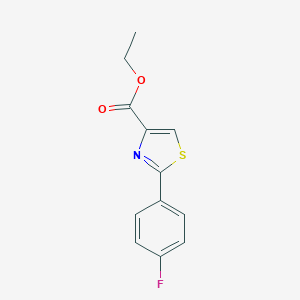
3-Chloro-4-(trifluoromethoxy)benzonitrile
Overview
Description
3-Chloro-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3ClF3NO. It is a significant intermediate in organic synthesis, widely used in the pharmaceutical, pesticide, and chemical synthesis fields . The compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that similar compounds have been found to participate in nickel-catalyzed arylcyanation reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that the compound should be stored in a sealed, dry environment at room temperature for optimal stability .
Preparation Methods
3-Chloro-4-(trifluoromethoxy)benzonitrile is generally prepared through a multi-step synthetic route:
Reaction of p-phenol with thionyl chloride: This step generates p-phenol sulfoxide.
Reaction of p-phenol sulfoxide with trifluoroformic acid: This step produces this compound.
Chemical Reactions Analysis
3-Chloro-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Scientific Research Applications
3-Chloro-4-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:
Pharmaceuticals: It is used in the synthesis of antibiotics, anti-cancer drugs, and anti-gout drugs.
Pesticides: The compound serves as an intermediate in the production of various pesticides.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Comparison with Similar Compounds
3-Chloro-4-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzonitrile: This compound is a key intermediate in the synthesis of fluvoxamine and participates in nickel-catalyzed arylcyanation reactions.
3-(Trifluoromethyl)benzonitrile:
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKCOGUNHYXLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378745 | |
| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129604-26-8 | |
| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



